2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with the molecular formula C25H24ClN3O4 and a molar mass of 465.92876 g/mol . This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a carbohydrazonoyl group, and a methoxyphenoxy group, among others.
Preparation Methods
The synthesis of 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H24ClN3O4 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
3-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H24ClN3O4/c1-16-7-9-21(11-17(16)2)28-24(30)15-33-22-10-8-18(12-23(22)32-3)14-27-29-25(31)19-5-4-6-20(26)13-19/h4-14H,15H2,1-3H3,(H,28,30)(H,29,31)/b27-14- |
InChI Key |
QVXXIKIAIRBTQS-VYYCAZPPSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OC)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC(=CC=C3)Cl)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OC)C |
Origin of Product |
United States |
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